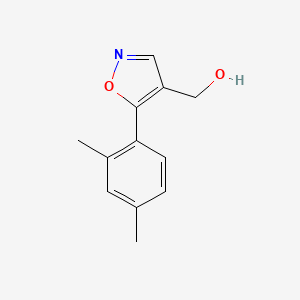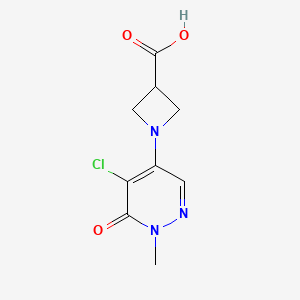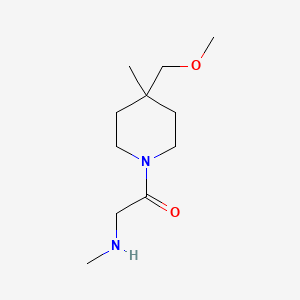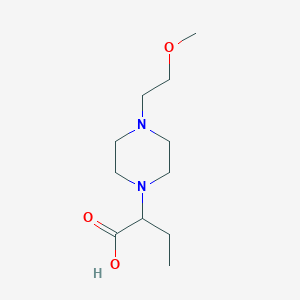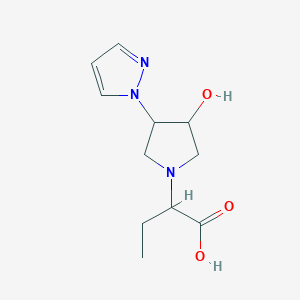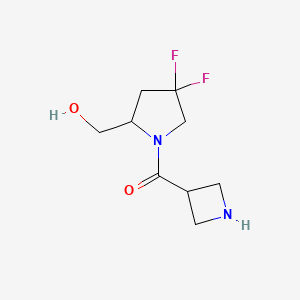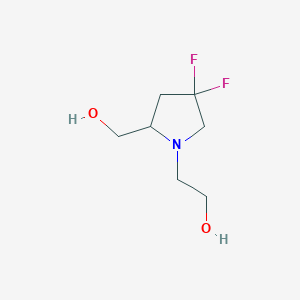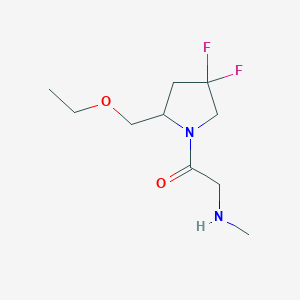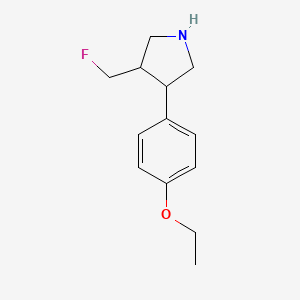
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-EFPF, is a cyclic amine compound that has been used in a variety of scientific research studies due to its unique chemical properties. Its structure consists of an aromatic ring, an amine group, and a fluoromethyl group, which makes it very versatile in terms of its potential applications. 3-EFPF has been studied for its potential use in drug discovery, drug delivery, and other areas of research.
Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is a versatile compound that has been studied for its potential use in various scientific research applications. It has been investigated as a potential drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine has also been studied for its potential use in the treatment of neurological diseases, such as Parkinson’s and Alzheimer’s, due to its ability to interact with certain neurotransmitters. Furthermore, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Mécanisme D'action
The exact mechanism of action of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is not fully understood, but it is believed to act as an agonist at certain neurotransmitter receptors. It is thought to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Additionally, it is believed to interact with glutamate receptors, which are involved in the regulation of memory and learning. This suggests that 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine may be effective in treating certain neurological and mental health disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, it has been shown to reduce anxiety-like behaviors and improve cognitive performance. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Furthermore, it has been shown to reduce inflammation and improve the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is non-toxic and non-irritating, which makes it safe to use in the laboratory. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, there are some limitations to using 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine in laboratory experiments. It is not very stable, and it can degrade over time. Additionally, it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential future directions for research on 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the treatment of neurological and mental health disorders. Additionally, further research is needed to explore its potential use as a drug delivery agent and its potential use in the treatment of cancer. Finally, further research is needed to explore its potential use in other areas of scientific research.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUAMXNSVOJMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
